molecular formula C9H10ClNO2 B185332 Ethyl 2-(2-chloropyridin-3-yl)acetate CAS No. 164464-60-2

Ethyl 2-(2-chloropyridin-3-yl)acetate

Cat. No.: B185332
CAS No.: 164464-60-2
M. Wt: 199.63 g/mol
InChI Key: BOAKAIDVPSXXTO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyridin-3-yl)acetate: is an organic compound with the molecular formula C₉H₁₀ClNO₂ It is a derivative of pyridine, a heterocyclic aromatic organic compound

Mechanism of Action

Target of Action

Ethyl 2-(2-chloropyridin-3-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives.

Mode of Action

. More research is required to understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It has been used in the synthesis of quinolizines and quinolizinium salts via a cascade reaction in water

Pharmacokinetics

. Therefore, the impact of these properties on the bioavailability of the compound is unknown.

Result of Action

It has been used as an intermediate in the synthesis of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 2-(2-chloropyridin-3-yl)acetate typically begins with 2-chloropyridine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride. The mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Ethyl 2-(2-chloropyridin-3-yl)acetate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed:

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of ethyl 2-(2-hydroxypyridin-3-yl)acetate or ethyl 2-(2-aminopyridin-3-yl)acetate.

    Oxidation: Formation of ethyl 2-(2-carboxypyridin-3-yl)acetate.

Scientific Research Applications

Chemistry:

    Building Block: Ethyl 2-(2-chloropyridin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.

Industry:

    Agrochemicals: this compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.

Comparison with Similar Compounds

  • Ethyl 2-(2-bromopyridin-3-yl)acetate
  • Ethyl 2-(2-fluoropyridin-3-yl)acetate
  • Ethyl 2-(2-iodopyridin-3-yl)acetate

Comparison:

  • Reactivity: Ethyl 2-(2-chloropyridin-3-yl)acetate is generally more reactive in nucleophilic substitution reactions compared to its fluorinated counterpart due to the electron-withdrawing nature of the chlorine atom.
  • Applications: While all these compounds can be used as building blocks in organic synthesis, the specific applications may vary based on their reactivity and the nature of the substituent on the pyridine ring.
  • Uniqueness: The chlorine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

ethyl 2-(2-chloropyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAKAIDVPSXXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571548
Record name Ethyl (2-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164464-60-2
Record name Ethyl (2-chloropyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.56 g (8.6 mol) of 3-pyridineacetic acid ethyl ester 1-oxide (for preparation, see A. R. Katritzky, J. Chem. Soc., 1956, 2404) and 15 ml of phosphorous oxychloride was heated to 80° C. for 3 hours. After cooling, the solvent was evaporated and the residue was poured onto ice water and solid sodium bicarbonate was added until the pH was basic. The organic layer was extracted with ethyl acetate and the combined extracts were dried over sodium sulfate and evaporated to an oil which was purified by flash chromatography with an ethyl acetate-hexane (1:4-1:1) eluant. The fractions containing the less polar isomer (Rf 0.3, ethyl acetate-hexane (3:7)) were combined and evaporated to yield 584 mg (50%) of the title compound of this preparation as an oil. 1H NMR (CDCl3): δ 1.22 (3H, t, J=7), 3.76 (2H, s), 4.15 (2H, q, J=7), 7.11-7.21 (2H, m), 8.25-8.31 (1H, m).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
50%

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